molecular formula C15H18N2O3 B6036717 N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide

N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide

Cat. No.: B6036717
M. Wt: 274.31 g/mol
InChI Key: ZLXVMPJBSNXUFW-UHFFFAOYSA-N
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Description

N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with butan-2-amine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group on the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyridine ring, and a carboxamide group. This structure imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-butan-2-yl-5-(2-methoxypyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-10(2)17-14(18)13-8-7-12(20-13)11-6-5-9-16-15(11)19-3/h5-10H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXVMPJBSNXUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(O1)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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